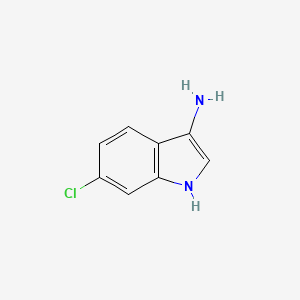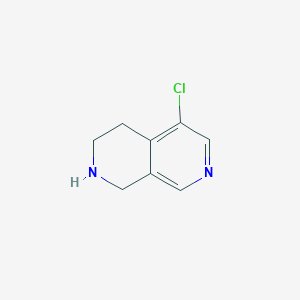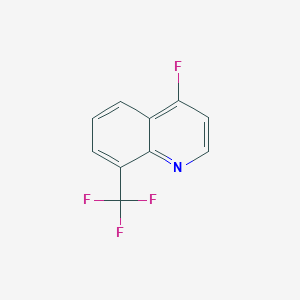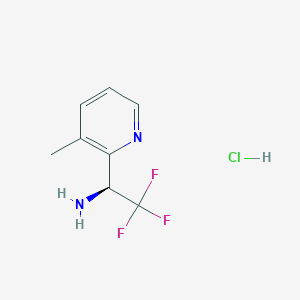![molecular formula C13H11ClO2S B13037275 4-Methyl-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13037275.png)
4-Methyl-[1,1'-biphenyl]-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-[1,1’-biphenyl]-2-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO2S It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a sulfonyl chloride group is attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-[1,1’-biphenyl]-2-sulfonyl chloride typically involves the sulfonation of 4-Methyl-[1,1’-biphenyl] followed by chlorination. One common method is as follows:
Sulfonation: 4-Methyl-[1,1’-biphenyl] is treated with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonyl group, forming 4-Methyl-[1,1’-biphenyl]-2-sulfonic acid.
Chlorination: The sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) to replace the hydroxyl group with a chlorine atom, yielding 4-Methyl-[1,1’-biphenyl]-2-sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-[1,1’-biphenyl]-2-sulfonyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-[1,1’-biphenyl]-2-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild conditions, often in the presence of a base like pyridine.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: Sulfonamides.
Oxidation: Carboxylic acids.
Scientific Research Applications
4-Methyl-[1,1’-biphenyl]-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used to modify surfaces and create functionalized materials with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicinal Chemistry: The compound is used in the development of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases such as cancer and inflammation.
Mechanism of Action
The mechanism of action of 4-Methyl-[1,1’-biphenyl]-2-sulfonyl chloride depends on its application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, attracting nucleophiles to form new covalent bonds. In biological systems, derivatives of this compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-[1,1’-biphenyl]-2-sulfonic acid: The precursor to the sulfonyl chloride derivative.
4-Methyl-[1,1’-biphenyl]-2-sulfonamide: A product of the reduction of the sulfonyl chloride.
4-Methyl-[1,1’-biphenyl]-2-carboxylic acid: An oxidation product of the methyl group.
Uniqueness
4-Methyl-[1,1’-biphenyl]-2-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products enhances its utility in research and industrial applications.
Properties
Molecular Formula |
C13H11ClO2S |
|---|---|
Molecular Weight |
266.74 g/mol |
IUPAC Name |
5-methyl-2-phenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C13H11ClO2S/c1-10-7-8-12(11-5-3-2-4-6-11)13(9-10)17(14,15)16/h2-9H,1H3 |
InChI Key |
JYDURZCBLUTYAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


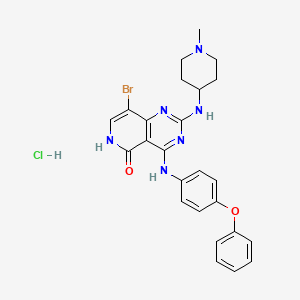
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl](/img/structure/B13037220.png)
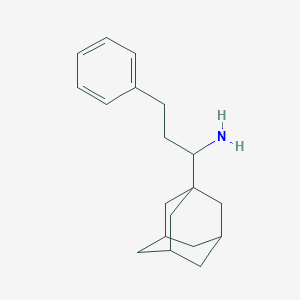
![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)
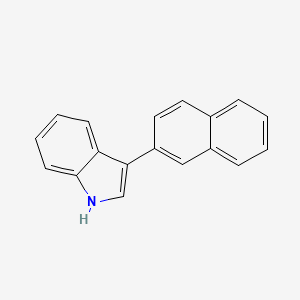

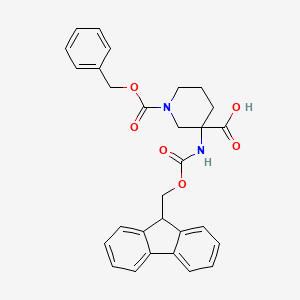
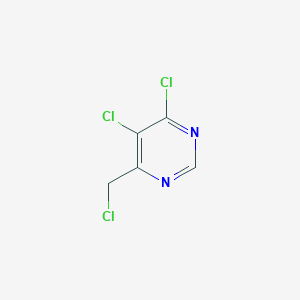
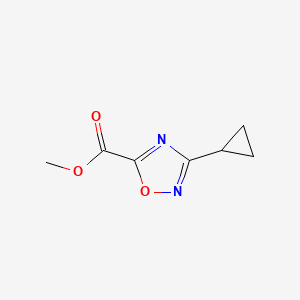
![(R)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13037264.png)
